molecular formula C18H13BrClN3O3S B2773896 5-bromo-2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921543-81-9

5-bromo-2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2773896
CAS RN: 921543-81-9
M. Wt: 466.73
InChI Key: BQSRAILHQFHHSG-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as BCPB, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, making it a subject of interest for researchers in the field of medicinal chemistry.

Scientific Research Applications

Metabolic Pathway Studies

Studies on compounds similar to "5-bromo-2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide" often focus on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, research on vismodegib, a small-molecule inhibitor of the Hedgehog signaling pathway, highlighted the compound's extensive metabolism in rats and dogs. The study identified major metabolic pathways, including oxidation followed by phase II glucuronidation or sulfation, and an uncommon pyridine ring opening, primarily in feces (Yue et al., 2011).

Synthesis of Derivatives

Research into the synthesis of heterocyclic compounds often explores the chemical reactivity and potential therapeutic applications of these molecules. For example, the synthesis of various 5H-benzo[a]phenoxazin-5-one derivatives through the condensation of substituted 2-aminophenols with dibromo or dichloro-1,4-naphthoquinone has been reported, showcasing methods for creating compounds with potentially unique biological activities (Ueno et al., 1982).

Antimicrobial Applications

Some derivatives related to "this compound" have been evaluated for their antimicrobial properties. For instance, heterocyclic compounds containing bromophenyl and phenylsulfonyl groups have shown significant antimicrobial effects when incorporated into polyurethane varnish and printing ink paste, indicating their potential use in materials science and surface coating technologies to prevent microbial growth (El‐Wahab et al., 2015).

Electrophysiological Studies

Compounds with structural similarities to "this compound" have been investigated for their cardiac electrophysiological activities. Research has identified N-substituted imidazolylbenzamides as potent selective class III agents, suggesting that derivatives could be explored for their potential in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

properties

IUPAC Name

5-bromo-2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-10-12(19)4-7-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSRAILHQFHHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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